N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The sulfonamide group is known to interact with proteins, which may contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- N-(1-Amino-2-methylpropan-2-yl)-2-chlorobenzenesulfonamide
Uniqueness
N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H15N3O4S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,7-11)12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
HDLXSCXDMLZDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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